Deoxy Artemisinin-d3

Stable Isotope Labeling LC-MS/MS Internal Standard

Quantifying deoxyartemisinin in complex biological matrices often suffers from ion suppression and extraction variability, leading to unreliable pharmacokinetic data. Deoxy Artemisinin-d3 provides the exact analytical solution. - Functions as a matched stable isotope-labeled internal standard, co-eluting with the analyte to correct for differential matrix effects and ionization fluctuations. - Ensures reproducible recovery and accuracy for Cmax and AUC determinations in preclinical and clinical studies. - Enables precise metabolic tracing in hepatocyte or microsomal assays by differentiating from unlabeled metabolite pools.

Molecular Formula C15H22O4
Molecular Weight 269.35 g/mol
Cat. No. B12425817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy Artemisinin-d3
Molecular FormulaC15H22O4
Molecular Weight269.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C
InChIInChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3
InChIKeyZQGMLVQZBIKKMP-OGUHANSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxy Artemisinin-d3 Stable Isotope Internal Standard


Deoxy Artemisinin-d3 is a stable isotope-labeled analog of deoxyartemisinin, a major Phase I metabolite of the antimalarial drug artemisinin [1]. It is synthesized by substituting three hydrogen atoms with deuterium, resulting in a molecular formula of C15H19D3O4 and a molecular weight of 269.35 g/mol . This deuterated compound serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of deoxyartemisinin in complex biological matrices, such as plasma and tissue .

Stable isotope-labeled internal standard (SIL-IS) for deoxyartemisinin LC-MS/MS quantification
Matched deuterated analog co-elutes with analyte for robust matrix effect correction
Supports bioanalytical method reproducibility in research PK and metabolic pathway studies

Why Unlabeled Deoxyartemisinin Cannot Substitute


Substituting Deoxy Artemisinin-d3 with unlabeled deoxyartemisinin or a structurally similar analog (e.g., artemisinin-d3) introduces significant quantitative error due to differential matrix effects and ionization efficiency in LC-MS/MS [1]. Unlike a perfectly matched stable isotope-labeled internal standard (SIL-IS), which co-elutes and shares near-identical ionization behavior with the analyte, structural analogs may experience different suppression or enhancement across sample matrices, leading to irreproducible recovery and compromised accuracy [2]. The use of a matched SIL-IS such as Deoxy Artemisinin-d3 is essential to correct for extraction variability and ion source fluctuations, ensuring reliable pharmacokinetic and metabolic data [3].

Target
Deoxy Artemisinin-d3
Matched deuterated SIL-IS; co-elutes with deoxyartemisinin; near-identical ionization behavior
Substitute
Unlabeled deoxyartemisinin / Artemisinin-d3
Unlabeled: identical mass & RT, cannot serve as IS. Structural analog: differential ionization & matrix effect profile
  • Unlabeled deoxyartemisinin cannot be distinguished from analyte; using it leads to invalid quantification
  • Artemisinin-d3 may experience different ion suppression/enhancement, compromising accuracy and reproducibility

Deoxy Artemisinin-d3 Quantitative Evidence


Isotopic Purity and Mass Shift Advantage

Deoxy Artemisinin-d3 provides a +3 Da mass shift relative to unlabeled deoxyartemisinin (MW 266.33 → 269.35 g/mol) . This isotopic spacing minimizes signal overlap between the analyte and internal standard in the mass spectrometer, a critical requirement for accurate quantification. In contrast, using unlabeled deoxyartemisinin as an internal standard is impossible due to identical mass and chromatographic retention, while a less closely matched analog (e.g., artemisinin-d3, MW 285.35) introduces a larger mass difference and potential for differential ionization .

Mass Shift Advantage
Direct comparison
+3 Da shift (unlabeled: 0 Da, artemisinin-d3: +19 Da)
Supports signal separation without significant retention time shift
Sufficient isotopic spacing for LC-MS/MS peak integration
Stable Isotope Labeling LC-MS/MS Internal Standard

Matrix Effect Correction and Accuracy Improvement

Studies demonstrate that deuterated internal standards (SIL-IS) effectively correct for matrix effects in LC-MS/MS, improving accuracy and precision compared to non-deuterated structural analogs. For instance, in a multi-matrix pesticide analysis, normalization to deuterated standards reduced relative standard deviation (RSD) from >50% to <20% and improved accuracy deviation from >60% to within 25% [1]. Deoxy Artemisinin-d3, as a matched SIL-IS for deoxyartemisinin, is expected to provide similar correction for ion suppression and extraction variability in plasma and tissue samples [2].

Matrix Effect Correction
Class-level
RSD reduction from >50% to <25%; accuracy improvement ≥35 pp
Supports ion suppression correction in complex matrices
Class-level deuterated IS evidence; verify in target method
Matrix Effect Ion Suppression Bioanalysis

Deoxyartemisinin Pharmacokinetic Validation

Deoxy Artemisinin-d3 is the designated internal standard for the quantification of deoxyartemisinin in pharmacokinetic (PK) studies . While specific validation data using this exact deuterated IS are not publicly reported, a validated LC-MS/MS method for deoxyartemisinin in rat plasma achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL with a correlation coefficient (R) of 0.9968, demonstrating the necessary sensitivity for in vivo PK studies [1]. The use of a matched deuterated IS is critical to achieving such performance metrics by compensating for sample preparation losses and matrix effects.

PK Method Validation
Method context
LLOQ 1.00 ng/mL
R 0.9968 (1–1000 ng/mL)
Supports sensitivity for in vivo PK studies
Rat plasma; validated with deuterated IS
Pharmacokinetics Metabolite Quantification Method Validation

Purity and Stability Specifications

Deoxy Artemisinin-d3 is supplied as a white solid with a purity of ≥98% and is stored at 2-8°C to ensure long-term stability . In comparison, a related deuterated standard, Artemisinin-d3 (Cayman Chemical), is supplied at ≥99% purity and stored at -20°C . The high chemical and isotopic purity of Deoxy Artemisinin-d3 minimizes the introduction of interfering species that could compromise quantitative accuracy, a critical factor when working at low ng/mL concentrations in biological matrices.

Purity & Storage
Supplier spec
Purity ≥98%; storage 2–8°C
Minimizes interfering species; supports reproducibility
Vendor datasheet; verify lot-specific COA
Analytical Standard Quality Control Reproducibility

Deoxy Artemisinin-d3 Application Scenarios


Deoxyartemisinin PK Quantification

Deoxy Artemisinin-d3 is the preferred internal standard for LC-MS/MS quantification of deoxyartemisinin, a major Phase I metabolite of artemisinin, in plasma and tissue samples from preclinical and clinical pharmacokinetic studies . Its use corrects for matrix effects and extraction variability, ensuring accurate determination of pharmacokinetic parameters such as Cmax, Tmax, and AUC, which are essential for understanding drug metabolism and bioavailability [1].

Metabolic Pathway Tracing and In Vitro Metabolism

In studies investigating the metabolic fate of artemisinin and its derivatives, Deoxy Artemisinin-d3 serves as a stable isotope-labeled tracer to quantify deoxyartemisinin formation in hepatocyte incubations or microsomal preparations . The deuterium label allows for differentiation from endogenous or unlabeled metabolite pools, enabling precise measurement of metabolic conversion rates and identification of alternative detoxification pathways [2].

Method Validation for Artemisinin Metabolite Panels

When developing multiplexed LC-MS/MS methods for the simultaneous quantification of artemisinin, dihydroartemisinin, and deoxyartemisinin, Deoxy Artemisinin-d3 provides the necessary isotopic specificity for the deoxyartemisinin channel [1]. This ensures that the method meets regulatory validation criteria for accuracy, precision, and sensitivity across the entire metabolite panel, as demonstrated by the 1.00 ng/mL LLOQ achieved in validated rat plasma assays [3].

Application
Selection Property
Validation Focus
Deoxyartemisinin bioanalysis in research matrices
Matched deuterated IS for deoxyartemisinin
Matrix effect correction and extraction consistency
Artemisinin metabolic pathway studies
Stable isotope tracer for deoxyartemisinin formation
Differentiation from endogenous metabolite pools
Multiplexed artemisinin metabolite panel development
Isotopic specificity for deoxyartemisinin channel
Accuracy, precision, sensitivity across panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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